molecular formula C15H14N2O7S B5148551 ethyl [5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B5148551
M. Wt: 366.3 g/mol
InChI Key: RIOMVMHFKLKTAU-KPKJPENVSA-N
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Description

Ethyl [5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention from researchers due to its potential application in various fields. This compound is commonly known as ethyl nitrothiazolylacetate and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ethyl nitrothiazolylacetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
Ethyl nitrothiazolylacetate has been shown to have both biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components in microorganisms. It has also been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Ethyl nitrothiazolylacetate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potent antimicrobial and antitumor properties. Furthermore, this compound has been used in the synthesis of other compounds with potential therapeutic applications. However, there are also limitations to the use of ethyl nitrothiazolylacetate in lab experiments. This compound has been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on ethyl nitrothiazolylacetate. One potential direction is the investigation of its potential as a fluorescent probe for the detection of metal ions. Furthermore, the synthesis of new compounds based on ethyl nitrothiazolylacetate may lead to the development of new therapeutic agents. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to a better understanding of its biological effects. Finally, the investigation of the toxicity of this compound on normal cells may lead to the development of safer therapeutic agents.

Synthesis Methods

Ethyl nitrothiazolylacetate can be synthesized using different methods, but the most common method is the Knoevenagel condensation reaction. This reaction involves the condensation of 2-methoxy-5-nitrobenzaldehyde and ethyl cyanoacetate in the presence of a base catalyst such as piperidine. The product is then treated with thiosemicarbazide to form the final compound, ethyl nitrothiazolylacetate.

Scientific Research Applications

Ethyl nitrothiazolylacetate has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been used in the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c1-3-24-13(18)8-16-14(19)12(25-15(16)20)7-9-6-10(17(21)22)4-5-11(9)23-2/h4-7H,3,8H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMVMHFKLKTAU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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